molecular formula C12H22N2O3 B2970974 Tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate CAS No. 2138156-00-8

Tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate

Cat. No. B2970974
CAS RN: 2138156-00-8
M. Wt: 242.319
InChI Key: LSJRTQSZVVWHLJ-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives

The asymmetric syntheses of compounds like (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and (3R,4S)-4-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid, starting from L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine respectively, demonstrate the utility of such compounds as building blocks for more complex structures. The processes involve multiple steps including tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, yielding optically pure products (Xue et al., 2002).

Synthesis of Biological Active Alkaloids

Preparation of Sedridines, Ethylnorlobelols, and Coniine

The versatility of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester enantiomers in preparing biologically active alkaloids like sedridine, allosedridine, methylsedridine, ethylnorlobelol, and coniine through a stereoselective two-step process via reagent-based differentiation showcases the potential of these compounds in medicinal chemistry (Passarella et al., 2005).

Key Intermediates in Drug Synthesis

Vandetanib Key Intermediate

The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a critical intermediate in Vandetanib production, involves steps like acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol. This highlights the role of tert-butyl derivatives in the synthesis of complex pharmaceuticals (Wang et al., 2015).

Hydroxylation and Amino Acid Synthesis

Hydroxylation of Piperidin-2-ones

The development of a method for the asymmetric hydroxylation of piperidin-2-ones, leading to compounds like (2S,5R)-5-hydroxylysine, emphasizes the significance of such transformations in synthesizing amino acids unique to proteins like collagen. This process involves enolate hydroxylation, reductive ring opening, and several other steps to achieve high yields and diastereoselectivity (Marin et al., 2002).

Anticancer Drug Intermediates

Synthesis of Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs. The synthesis from piperidin-4-ylmethanol through steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions, with high overall yields, demonstrates the compound's utility in drug development (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)9-6-5-8(7-14-9)10(15)13-4/h8-9,14H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJRTQSZVVWHLJ-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CC[C@H](CN1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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